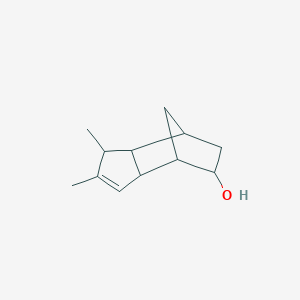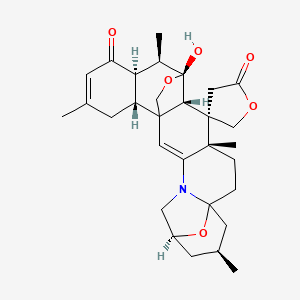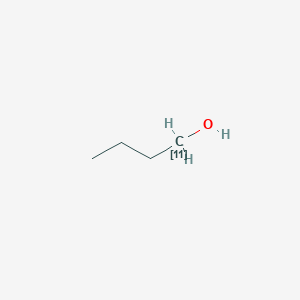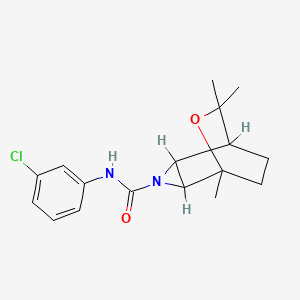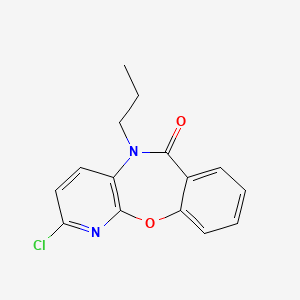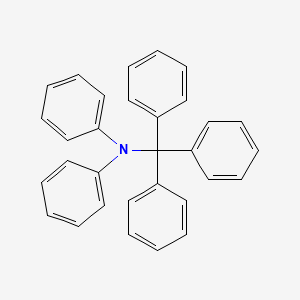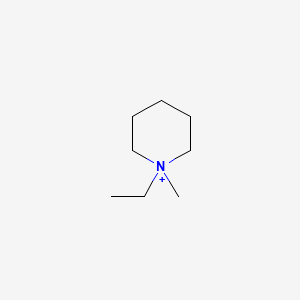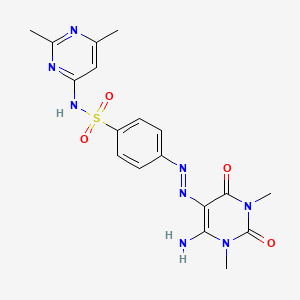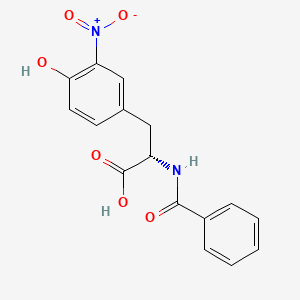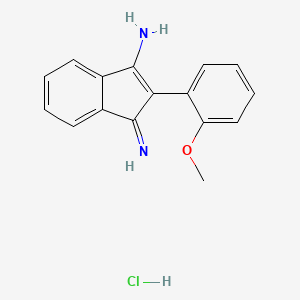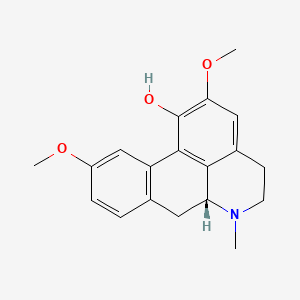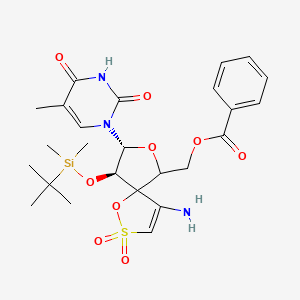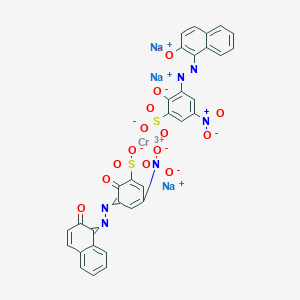
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium is a complex chemical compound that contains chromate ions and azo dyes. This compound is known for its vibrant color and is often used in various industrial applications, including dyeing and pigmentation.
準備方法
The synthesis of Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium involves several steps:
Synthesis of Azo Dye: The azo dye is synthesized by coupling diazonium salts with naphthol derivatives under controlled pH conditions.
Chromate Complex Formation: The azo dye is then reacted with chromate ions in an aqueous solution to form the chromate complex.
Trisodium Salt Formation: The final step involves neutralizing the complex with sodium hydroxide to form the trisodium salt.
化学反応の分析
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium undergoes various chemical reactions:
Oxidation: The chromate ion can act as an oxidizing agent, converting other substances to their oxidized forms.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) ions.
Substitution: The azo dye component can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium sulfite for reduction. Major products formed include chromium(III) compounds and substituted azo dyes.
科学的研究の応用
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the dyeing and pigmentation of textiles, plastics, and other materials.
作用機序
The mechanism of action of Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium involves the interaction of chromate ions with cellular components. The chromate ion can enter cells and undergo reduction to chromium(III), which can then interact with DNA and proteins, leading to various biological effects. The azo dye component can also interact with cellular membranes and proteins, affecting their function.
類似化合物との比較
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium is unique due to its combination of chromate ions and azo dyes. Similar compounds include:
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-benzenesulfonato(3-))-, trisodium: Lacks the nitro group, resulting in different chemical properties.
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-chlorobenzenesulfonato(3-))-, trisodium: Contains a chlorine atom instead of a nitro group, affecting its reactivity and applications.
These comparisons highlight the unique properties and applications of this compound.
特性
CAS番号 |
75199-06-3 |
|---|---|
分子式 |
C32H16CrN6O14S2.3Na C32H16CrN6Na3O14S2 |
分子量 |
893.6 g/mol |
IUPAC名 |
trisodium;chromium(3+);3-(dioxidoamino)-6-oxo-5-[(2-oxonaphthalen-1-ylidene)hydrazinylidene]cyclohexa-1,3-diene-1-sulfonate;5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H11N3O7S.C16H9N3O7S.Cr.3Na/c2*20-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(19(22)23)8-14(16(12)21)27(24,25)26;;;;/h1-8,20-21H,(H,24,25,26);1-8H,(H,24,25,26);;;;/q;-2;+3;3*+1/p-4 |
InChIキー |
UABRZEYFNYLNOF-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=C(C3=O)S(=O)(=O)[O-])N([O-])[O-].[Na+].[Na+].[Na+].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


